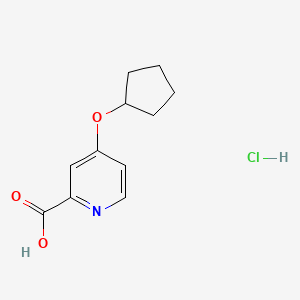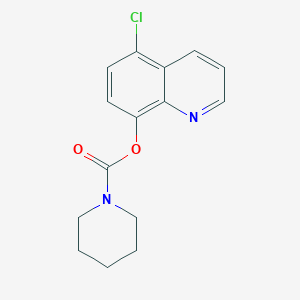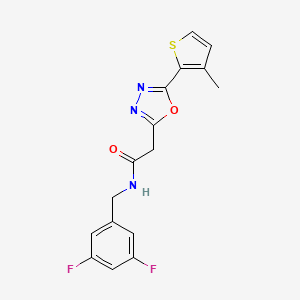![molecular formula C14H13BrN2O2 B2892291 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2097867-20-2](/img/structure/B2892291.png)
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
- Protodeboronation : In recent studies, catalytic protodeboronation of alkyl boronic esters has been explored . This transformation allows for functionalization of boronic esters, leading to the formation of new C–C bonds. Hydromethylation : The protocol involving protodeboronation, paired with a Matteson–CH₂–homologation, enables formal anti-Markovnikov alkene hydromethylation . This valuable transformation remains relatively unexplored.
Scientific Research Applications
Synthesis and Antiprotozoal Activity
The compound 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide has been explored for its potential antiprotozoal activities. A study focused on synthesizing novel dicationic imidazo[1,2-a]pyridines, including derivatives structurally related to 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide, for antiprotozoal applications. These compounds demonstrated strong DNA affinities and showed significant in vitro activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, with some compounds exhibiting in vivo activity in mouse models of trypanosomal infection (Ismail et al., 2004).
Antibacterial and Computational Validation
Another research avenue for derivatives of 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide involves their antibacterial properties. A study on the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides, which shares a core structural motif with the compound , explored their in vitro antibacterial activities against drug-resistant bacteria. These compounds showed significant activity, especially against NDM-positive bacteria A. baumannii. Computational docking studies and molecular dynamics (MD) simulations were conducted to validate the observed antibacterial activities, providing insights into the interactions at the molecular level (Siddiqa et al., 2022).
PET Imaging for Neuroinflammation
The compound's potential application extends to the development of positron emission tomography (PET) radiotracers for imaging neuroinflammation. A specific derivative, [11C]CPPC, a PET radiotracer targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), was synthesized for noninvasive imaging of reactive microglia and disease-associated neuroinflammation. This research underscores the utility of 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide derivatives in neuroscientific research, particularly for studying neuroinflammation-related disorders (Horti et al., 2019).
Future Directions
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through covalent or non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other furan carboxamides, it may influence pathways related to these compounds .
Pharmacokinetics
These properties would greatly influence the compound’s bioavailability, which is crucial for its efficacy .
properties
IUPAC Name |
5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-6-5-12(19-13)14(18)17-8-9-1-4-11(16-7-9)10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDNVDVECGZCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,6-dimethylphenyl)-1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2892211.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2892213.png)

![6-Amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile](/img/structure/B2892219.png)
![2-(2,6-dimethylphenyl)-4-(2-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2892220.png)
![Ethyl 4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzenecarboxylate](/img/structure/B2892222.png)

![N-(4-butylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2892226.png)
![4-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892227.png)
![tert-Butyl 1-(5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-yl)-3-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B2892228.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2892231.png)